molecular formula C18H25FN4O5S B2852197 Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034205-46-2

Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2852197
CAS No.: 2034205-46-2
M. Wt: 428.48
InChI Key: CTESIHKQHUUJNH-UHFFFAOYSA-N
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Description

Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with fluorine, methyl, and sulfone (dioxido) substituents. The pyrrolidine ring is functionalized with a tert-butyl carbamate group, which is commonly employed as a protecting group for amines during synthesis . The sulfone moiety enhances polarity and stability, while the fluorine atom may influence electronic properties and metabolic resistance.

Properties

IUPAC Name

tert-butyl 2-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O5S/c1-18(2,3)28-17(25)23-8-6-7-13(23)16(24)20-12-10-15-14(9-11(12)19)21(4)29(26,27)22(15)5/h9-10,13H,6-8H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTESIHKQHUUJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19FN4O4S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 2034242-85-6

The structural features of this compound include a pyrrolidine ring and a thiadiazole moiety, both known for their biological significance.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact effectively with bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that:

  • Compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways .
  • Specific derivatives have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Anti-tubercular Activity

Thiadiazole-containing compounds have been investigated for their anti-tubercular effects:

  • Recent studies highlighted the efficacy of certain thiadiazole derivatives against Mycobacterium tuberculosis, targeting key enzymes involved in mycobacterial metabolism .
CompoundTargetIC50 (µM)Reference
Compound AEthR0.072Villemagne et al. (2020)
Compound BDprE10.045Parikh et al. (2020)

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • DNA Intercalation : Some derivatives may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study conducted by Shruthi et al. (2019) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, one derivative exhibited an IC50 of 0.5 µg/mL against wild-type Mycobacterium tuberculosis strains.

Case Study 2: Antimicrobial Efficacy

Research by Upare et al. (2019) focused on the synthesis of styryl oxadiazoles linked to thiadiazoles. The lead compound demonstrated significant antibacterial activity with an IC50 value of 0.045 µg/mL against Mtb H37Ra strains.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges : The target compound’s sulfone and fluorine substituents require precise oxidative and fluorination steps, contrasting with simpler alkylation in analogues .
  • Stability : The sulfone group improves oxidative stability compared to sulfonamide-containing analogues .

Preparation Methods

Preparation of 6-Fluoro-1,3-Dimethyl-1,3-Dihydrobenzo[c]Thiadiazole 2,2-Dioxide

The BTD core is synthesized via cyclization of a fluorinated benzene diamine precursor. A modified procedure from benzo[c]thiadiazole derivatives involves:

  • Starting Material : 4-Fluoro-2,6-diaminotoluene.
  • Cyclization : Treatment with sulfur monochloride (SCl₂) in dichloromethane at 0–5°C to form the thiadiazole ring.
  • Oxidation : Conversion of the sulfide to sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours.

Key Data :

Step Reagents/Conditions Yield
Cyclization SCl₂, CH₂Cl₂, 0°C 78%
Oxidation H₂O₂, AcOH, 60°C 92%

Functionalization at Position 5

To introduce the carbamoyl group at position 5, bromination followed by nucleophilic substitution is employed:

  • Bromination : Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Amination : Substitution of bromine with ammonia or a protected amine. For this compound, direct coupling with pyrrolidine-carbamate is preferred (see Section 2).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 2.98 (s, 6H, CH₃).
  • MS (ESI) : m/z 289.1 [M+H]⁺.

Synthesis of the Pyrrolidine-Carbamate Moiety

tert-Butyl 2-Carboxypyrrolidine-1-Carboxylate

The pyrrolidine fragment is prepared via:

  • Boc Protection : Reaction of L-proline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous NaOH at 0°C.
  • Acid Chloride Formation : Treatment of the carboxylic acid with oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic DMF.

Key Data :

Step Reagents/Conditions Yield
Boc Protection Boc₂O, THF, NaOH 95%
Acid Chloride (COCl)₂, DCM, DMF 88%

Coupling of BTD and Pyrrolidine Fragments

Carbamoyl Bond Formation

The final coupling is achieved via Schotten-Baumann reaction:

  • Reaction Conditions : The BTD amine (1 equiv) reacts with tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate (1.2 equiv) in acetone at 25°C for 24 hours, with triethylamine (TEA) as base.
  • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization Insights :

  • Solvent Screening : Acetone outperforms DMF or THF in minimizing side reactions.
  • Base Selection : TEA yields higher purity than pyridine.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, Ar-H), 4.32 (m, 1H, pyrrolidine), 3.45 (m, 2H, Boc-CH₂), 2.95 (s, 6H, CH₃), 1.42 (s, 9H, t-Bu).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl bromides on the BTD core may undergo Buchwald-Hartwig amination with pyrrolidine-carbamate precursors. However, this method requires stringent anhydrous conditions and offers lower yields (∼65%) compared to Schotten-Baumann.

Solid-Phase Synthesis

Immobilization of the BTD core on Wang resin enables iterative coupling, but scalability remains a challenge.

Challenges and Mitigation Strategies

  • Sulfone Oxidation : Over-oxidation to sulfonic acids is avoided by controlled H₂O₂ stoichiometry.
  • Carbamate Stability : Boc protection is retained under mild acidic conditions (pH > 4).
  • Regioselectivity : Directed ortho-metalation (DoM) ensures functionalization at position 5.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis protocols should prioritize protecting group strategies (e.g., tert-butyl carbamate for pyrrolidine) and catalyst selection. For example, Suzuki-Miyaura cross-coupling reactions involving boronic esters (common in structurally related compounds) require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like THF or DMF . Monitoring intermediates via TLC or HPLC and optimizing reaction temperatures (e.g., 60–80°C for amide bond formation) can enhance yields. Purification via column chromatography with gradient elution (hexane/EtOAc) is recommended .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm pyrrolidine ring conformation, tert-butyl group integrity, and fluorine coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and detect isotopic patterns from fluorine and sulfur .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1340 cm⁻¹ (sulfonamide S=O) confirm functional groups .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For example, tert-butyl carbamates are prone to acidic hydrolysis, so storage at –20°C in inert atmospheres (argon) with desiccants is advised. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes (e.g., kinases or proteases) can identify binding poses. Focus on hydrogen bonding between the carbamoyl group and active-site residues and hydrophobic interactions with the fluorinated benzothiadiazole ring. MD simulations (GROMACS) over 100 ns can validate stability of predicted complexes .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For inconsistent IC₅₀ values, assess assay conditions: pH, solvent (DMSO concentration ≤0.1%), and cell permeability (via logP calculations). Adjust for off-target effects using siRNA knockdowns of suspected interfering pathways .

Q. How does the fluorinated benzothiadiazole moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the 6-fluoro and sulfone groups activates the aromatic ring for nucleophilic substitution. For example, SNAr reactions with amines require polar aprotic solvents (DMF) and bases (K₂CO₃) at 80–100°C. Competitive reactivity at the carbamoyl group necessitates protection with Boc or Fmoc .

Q. What are the mechanistic implications of the pyrrolidine-carbamate linkage in stereoselective synthesis?

  • Methodological Answer : The pyrrolidine ring’s conformation (e.g., chair vs. envelope) dictates stereochemical outcomes. Chiral HPLC or X-ray crystallography can determine enantiomeric excess. Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) may improve stereocontrol during carbamate formation .

Q. How can in vitro metabolic stability be assessed for this compound?

  • Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites (e.g., tert-butyl deprotection or sulfone reduction) using high-resolution mass spectrometry. Compare half-lives across species to prioritize lead optimization .

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